molecular formula C30H15FeN3Na3O15S3 B7797374 Naphthol Green B

Naphthol Green B

Cat. No.: B7797374
M. Wt: 878.5 g/mol
InChI Key: JMXROTHPANUTOJ-UHFFFAOYSA-H
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Description

Naphthol Green B is a coordination complex of iron, commonly used as a dye. It is the sodium salt of Naphthol Green Y and is known for its vibrant green color. The compound is water-soluble and has an absorption maximum at 714 nm in water . It is primarily used in histology to stain collagen and for polychrome stains with animal tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthol Green B is synthesized by sulfonating 1-nitroso-2-naphthol, followed by complexation with iron. The process involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale sulfonation and complexation processes. The reaction conditions are optimized to ensure high yield and purity. The final product is filtered, washed, and dried to obtain the dye in its solid form .

Chemical Reactions Analysis

Types of Reactions: Naphthol Green B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of Naphthol Green B involves its ability to form coordination complexes with metal ions. The sulfonate groups and the nitroso group act as ligands, binding to metal ions such as iron. This complexation is responsible for its staining properties and its use as an indicator in various analytical techniques .

Comparison with Similar Compounds

Properties

IUPAC Name

trisodium;iron(3+);5-nitroso-6-oxidonaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;+3;3*+1/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXROTHPANUTOJ-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H15FeN3Na3O15S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044406
Record name C.I. Acid Green 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

878.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

19381-50-1
Record name C.I. Acid Green 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019381501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Green 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium tris[5,6-dihydro-5-(hydroxyimino)-6-oxonaphthalene-2-sulphonato(2-)-N5,O6]ferrate(3-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID GREEN 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60I5H3VMQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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